Bromomethanesulfonamide
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Overview
Description
Bromomethanesulfonamide is an organosulfur compound with the chemical formula CH3BrNO2S It is characterized by the presence of a bromine atom attached to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromomethanesulfonamide can be synthesized through the reaction of methanesulfonamide with bromine in the presence of a suitable base. The typical reaction involves the nucleophilic attack of the sulfonamide nitrogen on the bromine molecule, resulting in the formation of this compound. The reaction conditions generally include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where methanesulfonamide and bromine are reacted in a controlled environment. The use of automated systems ensures consistent product quality and higher yields. The reaction is typically carried out at room temperature, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Bromomethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form methanesulfonamide or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include substituted sulfonamides, thiolsulfonamides, and alkoxysulfonamides.
Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.
Reduction Reactions: Products include methanesulfonamide and its derivatives.
Scientific Research Applications
Bromomethanesulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of bromomethanesulfonamide involves its interaction with biological molecules. The compound acts as a competitive inhibitor of enzymes that require sulfonamide groups for their activity. By binding to the active site of these enzymes, this compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s function. This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Bromomethanesulfonamide can be compared with other sulfonamide compounds such as:
Methanesulfonamide: Lacks the bromine atom and has different reactivity and applications.
Chloromethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
bromomethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BrNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNONNGLPOBGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53412-78-5 |
Source
|
Record name | bromomethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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